2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride involves several steps, typically starting with the formation of the benzofuran core. This is followed by the introduction of the phenyl, carbethoxy, and dimethylaminomethyl groups. The final step involves the addition of the hydrochloride group to form the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbethoxy group, converting it to an alcohol.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbethoxy group can yield an alcohol .
Scientific Research Applications
2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of benzofuran derivatives.
Biology: Research has explored its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride involves its interaction with various molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory pathways. This modulation can reduce the production of pro-inflammatory mediators, thereby alleviating inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: Lacks the carbethoxy and dimethylaminomethyl groups, resulting in different pharmacological properties.
3-Carbethoxy-4-dimethylaminomethylbenzofuran: Similar structure but without the phenyl group, affecting its reactivity and biological activity.
4-Dimethylaminomethyl-5-hydroxybenzofuran: Lacks the phenyl and carbethoxy groups, leading to distinct chemical and biological properties.
Uniqueness
2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3-ethoxycarbonyl-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4.ClH/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13;/h5-11,22H,4,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTUDMCEULZBKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)C[NH+](C)C)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51771-50-7 | |
Record name | 3-Benzofurancarboxylic acid, 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51771-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenicoberan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051771507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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